1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancer .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy- involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: This step typically involves the use of ethynylating agents under specific conditions.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit FGFRs, which are involved in cell proliferation, migration, and angiogenesis.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy- involves the inhibition of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which regulate cell proliferation, migration, and survival. By inhibiting FGFRs, this compound can disrupt these signaling pathways, leading to reduced cancer cell proliferation and increased apoptosis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy- can be compared with other FGFR inhibitors such as:
AZD4547: A potent FGFR inhibitor currently under clinical investigation.
JNJ-42756493 (Erdafitinib): An FDA-approved FGFR inhibitor for the treatment of bladder cancer.
BGJ-398 (Infigratinib): Another FGFR inhibitor with promising clinical results.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy- lies in its specific structural features that confer potent FGFR inhibitory activity, making it a valuable lead compound for further development .
Properties
Molecular Formula |
C10H6N2O3 |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
3-ethynyl-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H6N2O3/c1-2-5-7-6(13)3-4-11-9(7)12-8(5)10(14)15/h1,3-4H,(H,14,15)(H2,11,12,13) |
InChI Key |
DDBAYFVTCDMWKH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(NC2=C1C(=O)C=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.